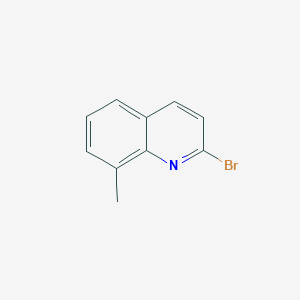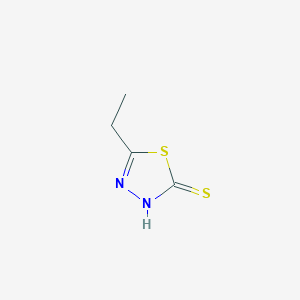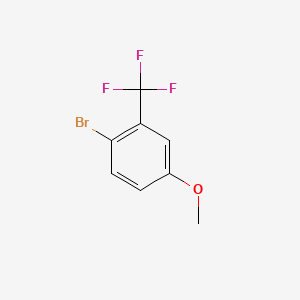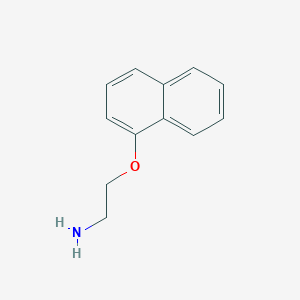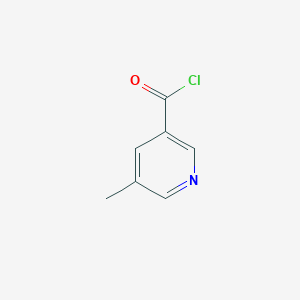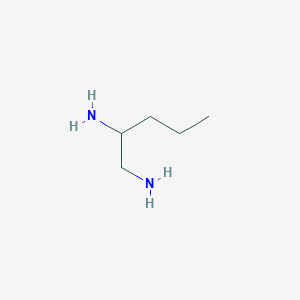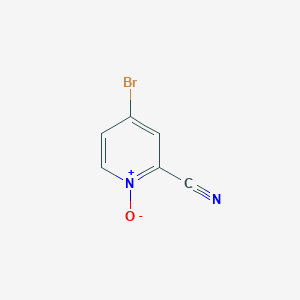
4-Bromo-2-cyanopyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyanopyridine 1-oxide is a chemical compound with the molecular formula C6H3BrN2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and cyano groups on the pyridine ring, along with the N-oxide functionality, imparts unique chemical properties to this compound. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyanopyridine 1-oxide typically involves the bromination of 2-cyanopyridine followed by oxidation. One common method includes the reaction of 2-cyanopyridine with bromine in the presence of a suitable solvent, such as acetic acid, to yield 4-bromo-2-cyanopyridine. This intermediate is then oxidized using hydrogen peroxide or another oxidizing agent to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and solvents to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-cyanopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide functionality can be reduced to the corresponding pyridine derivative, and the cyano group can be involved in further functionalization.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-cyanopyridine 1-oxide is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-cyanopyridine 1-oxide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and cyano groups, along with the N-oxide functionality, allows it to interact with various molecular targets through hydrogen bonding, van der Waals interactions, and covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-cyanopyridine: Lacks the N-oxide functionality but shares similar reactivity in substitution and coupling reactions.
2-Cyanopyridine: Lacks both the bromine and N-oxide functionalities but serves as a precursor in the synthesis of 4-Bromo-2-cyanopyridine 1-oxide.
4-Nitropyridine 1-oxide: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of bromine, cyano, and N-oxide functionalities, which provide a versatile platform for various chemical transformations and applications in scientific research.
Propiedades
IUPAC Name |
4-bromo-1-oxidopyridin-1-ium-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCFCWRGARDMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1Br)C#N)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579496 |
Source


|
| Record name | 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-44-1 |
Source


|
| Record name | 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
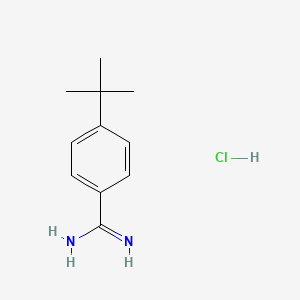
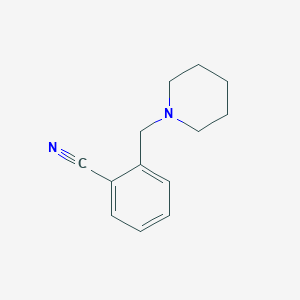
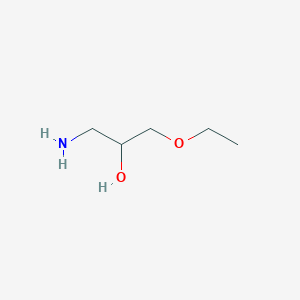
![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)
